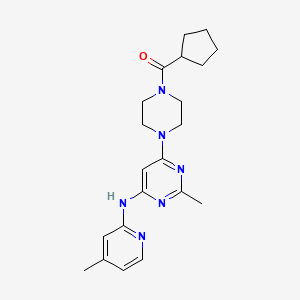

Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

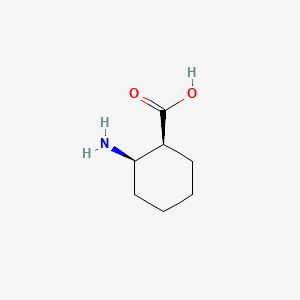

The compound “Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a cyclopentyl group, a pyrimidinyl group, a piperazinyl group, and a methanone group . It’s part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. Two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å and the shortest interatomic distance equal to 3.459 (3) Å .Mecanismo De Acción

Target of Action

The primary targets of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells.

Mode of Action

This compound acts by degrading the target proteins CDK4 and CDK6 . It achieves this by recruiting a protein called Cereblon , which is part of the cellular machinery responsible for protein degradation . This leads to a decrease in the levels of CDK4 and CDK6, disrupting the cell cycle and leading to cell death.

Biochemical Pathways

The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins normally promote cell cycle progression by phosphorylating and inactivating the retinoblastoma protein (Rb). When CDK4 and CDK6 are degraded, Rb remains active and inhibits cell cycle progression, leading to cell cycle arrest and apoptosis.

Pharmacokinetics

The dose-dependent degradation of cdk4 and cdk6 observed in jurkat cells suggests that the compound is able to penetrate cells and exert its effects

Result of Action

The result of the action of this compound is the dose-dependent degradation of CDK4 and CDK6 . This leads to cell cycle arrest and apoptosis, particularly in cancer cells. For example, maximum degradation was observed at 0.25uM in Jurkat cells .

Análisis Bioquímico

Biochemical Properties

Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation . The compound binds to the active sites of these kinases, preventing their interaction with cyclin D, thereby halting cell cycle progression.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK4 and CDK6 . This inhibition disrupts the phosphorylation of the retinoblastoma protein (Rb), leading to the suppression of E2F target genes essential for cell cycle progression. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding pocket of CDK4 and CDK6 . This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb and subsequent cell cycle progression. The compound also induces conformational changes in the kinases, enhancing its inhibitory effects. Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light or heat . In vitro studies have shown that its inhibitory effects on CDK4 and CDK6 are sustained for several hours, with maximum degradation observed at specific time points. Long-term studies indicate potential cumulative effects on cellular function, including sustained cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK4 and CDK6, leading to tumor growth suppression without significant toxicity . At higher doses, it may cause adverse effects such as weight loss, organ toxicity, and hematological abnormalities. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation, reduction, and conjugation reactions, resulting in various metabolites. These metabolic processes influence its bioavailability, half-life, and overall pharmacokinetic profile. Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size. These factors determine its ability to cross cellular membranes and reach its target sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target kinases and other biomolecules. The compound may also undergo post-translational modifications, such as phosphorylation or ubiquitination, which influence its stability and subcellular distribution. These modifications play a crucial role in regulating its biological effects.

Propiedades

IUPAC Name |

cyclopentyl-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-15-7-8-22-18(13-15)25-19-14-20(24-16(2)23-19)26-9-11-27(12-10-26)21(28)17-5-3-4-6-17/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDHVRDTVDEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2951431.png)

![3-Cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2951435.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)

![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)

![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)